molecular formula C11H17Br2NO2 B3041496 Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate CAS No. 305794-65-4

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

Cat. No.: B3041496
CAS No.: 305794-65-4
M. Wt: 355.07 g/mol
InChI Key: ONBATUJIBQTLGQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H17Br2NO2 and a molecular weight of 355.07 g/mol It is a piperidine derivative, characterized by the presence of a dibromomethylene group attached to the piperidine ring

Preparation Methods

The synthesis of tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is then converted to a dibromomethylene group through a series of reactions involving brominating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include brominating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dibromomethylene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the specific functional groups attached to the piperidine ring

Properties

IUPAC Name

tert-butyl 4-(dibromomethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBATUJIBQTLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(Br)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of triphenylphosphine (155.6 g, 0.59 mol) in dry dichloromethane (870 mL) at 0° C. was added carbon tetrabromide (100.86 g, 0.304 mol) portionwise. The mixture was stirred at RT for 30 min and then cooled to −78° C. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (30 g, 0.15 mol) in CH2Cl2 (90 mL) was added dropwise and the reaction was stirred at −78° C. for 30 min and then at RT overnight. The mixture was filtered and the filtrate was evaporated to dryness. Diethyl ether was added and the mixture was filtered again. The filtrate was evaporated to dryness to give the title compound (64 g). 1H NMR (500 MHz, CDCl3): δ 3.44 (m, 4H), 2.46 (m, 4H), 1.47 (s, 9H).
Quantity
155.6 g
Type
reactant
Reaction Step One
Quantity
100.86 g
Type
reactant
Reaction Step One
Quantity
870 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

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